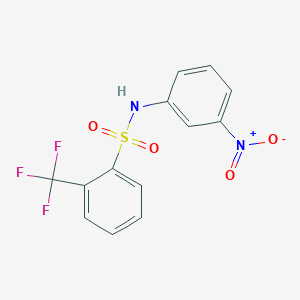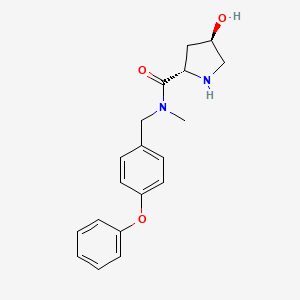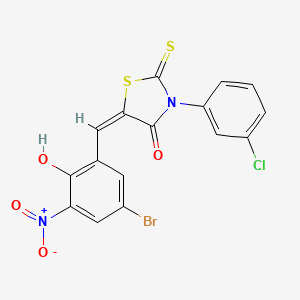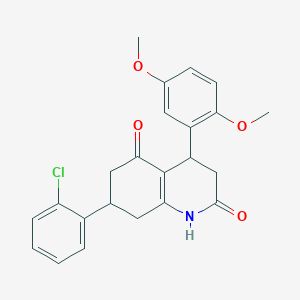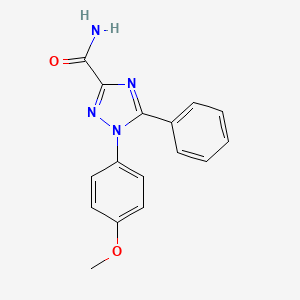![molecular formula C19H16N4O B5530915 N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide (BICH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BICH is a hydrazide derivative of indole, which is a common structural motif found in many biologically active compounds. BICH is a promising compound that has shown potential in various biological activities, including antitumor, antibacterial, and antifungal activities.
Mecanismo De Acción
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide varies depending on the biological activity studied. In general, this compound targets the cell membrane of the target organism, leading to cell death. In cancer cells, this compound induces apoptosis by targeting the mitochondrial pathway. In bacteria, this compound disrupts the bacterial cell membrane, leading to cell death. In fungi, this compound disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the biological activity studied. In general, this compound induces cell death in the target organism, leading to a decrease in cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has several advantages and limitations for lab experiments. The advantages include its potent biological activity and its ability to target various organisms. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide. These include:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Further studies to determine the optimal dosage and administration of this compound for various biological activities.
3. Studies to determine the potential toxicity of this compound and its safety for human use.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced biological activity.
5. Studies to investigate the potential use of this compound in other biological activities, such as antiviral and anti-inflammatory activities.
Métodos De Síntesis
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide can be synthesized by the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 2-cyanoacetohydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding hydrazide using a reducing agent.
Aplicaciones Científicas De Investigación
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has shown potential in various scientific research applications, including:
1. Antitumor activity: this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting the mitochondrial pathway.
2. Antibacterial activity: this compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting the bacterial cell membrane.
3. Antifungal activity: this compound has been shown to exhibit antifungal activity against various fungi. It inhibits fungal growth by disrupting the fungal cell membrane.
Propiedades
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-10-19(24)22-21-12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,12,14H,10,13H2,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDZTFNZFSJGO-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

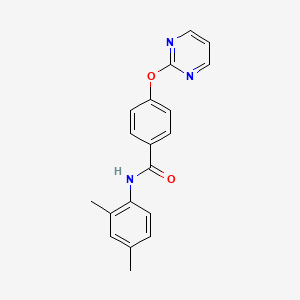

![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)


![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)
